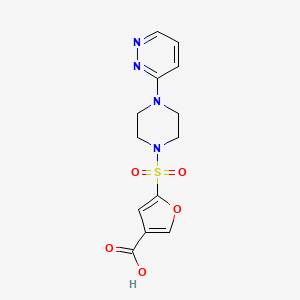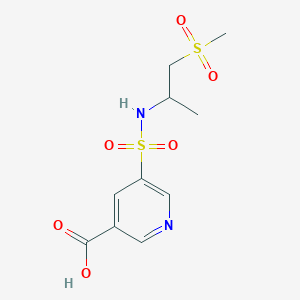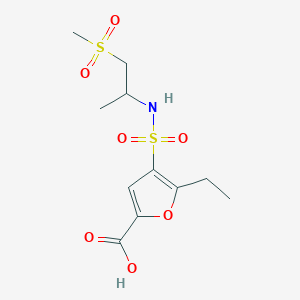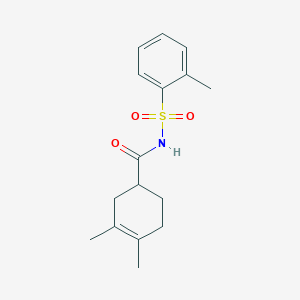![molecular formula C13H17NO4S B7415311 2-[3-(Pent-4-en-2-ylsulfamoyl)phenyl]acetic acid](/img/structure/B7415311.png)
2-[3-(Pent-4-en-2-ylsulfamoyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Pent-4-en-2-ylsulfamoyl)phenyl]acetic acid is an organic compound with a complex structure that includes a sulfamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pent-4-en-2-ylsulfamoyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a phenylacetic acid derivative followed by the introduction of the pent-4-en-2-yl group. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Pent-4-en-2-ylsulfamoyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The double bond in the pent-4-en-2-yl group can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated or nitrated phenylacetic acid derivatives.
Scientific Research Applications
2-[3-(Pent-4-en-2-ylsulfamoyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-[3-(Pent-4-en-2-ylsulfamoyl)phenyl]acetic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylacetic acid moiety can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Pentan-2-ylsulfamoyl)phenyl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-(4-Nitrophenyl)acetic acid: Contains a nitro group instead of a sulfamoyl group.
Uniqueness
2-[3-(Pent-4-en-2-ylsulfamoyl)phenyl]acetic acid is unique due to the presence of the pent-4-en-2-ylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[3-(pent-4-en-2-ylsulfamoyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-5-10(2)14-19(17,18)12-7-4-6-11(8-12)9-13(15)16/h3-4,6-8,10,14H,1,5,9H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRGHGLQDHQFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)NS(=O)(=O)C1=CC=CC(=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,3R)-3-[1-[[2-(dimethylamino)-6-methylpyridin-3-yl]carbamoylamino]ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B7415241.png)

![3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7415274.png)
![3-[(3-ethyl-1H-pyrazol-5-yl)methylsulfamoyl]-4,5-dimethylbenzoic acid](/img/structure/B7415283.png)
![4-[4-(2,5-Difluorophenyl)piperazin-1-yl]sulfonylbutanoic acid](/img/structure/B7415291.png)


![4-(spiro[2H-indole-3,1'-cyclopropane]-1-ylsulfonylmethyl)benzoic acid](/img/structure/B7415305.png)
![3-[4-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7415319.png)
![2-[4-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7415323.png)
![5-[1-(1,3,5-Trimethylpyrazol-4-yl)propan-2-ylsulfamoyl]furan-2-carboxylic acid](/img/structure/B7415325.png)

![4,5-Dimethyl-2-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7415331.png)
![2-[4-(2-Oxo-1,3-diazinan-1-yl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7415339.png)
